1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Description

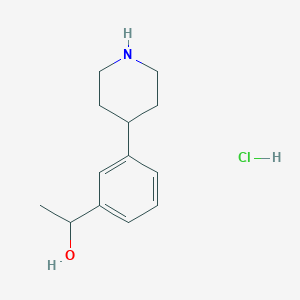

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is a piperidine derivative characterized by a phenyl group substituted at the 3-position with a piperidin-4-yl moiety and an ethanol group. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and agrochemical research. Its molecular weight is approximately 241.76 g/mol (estimated from analogs), with a purity of ≥95% in commercial supplies . The compound serves as a versatile building block in drug discovery, particularly for synthesizing candidates targeting neurological and metabolic disorders.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNOPHUEUDRTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 3-(Piperidin-4-yl)phenyl ethanone.

Reduction: The ethanone is then reduced to 1-(3-(Piperidin-4-yl)phenyl)ethanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl).

Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications:

Biology: The compound is utilized in the study of protein degradation pathways and the development of targeted therapies.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC®s are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s semi-flexible nature allows for optimal orientation and interaction between the target protein and the E3 ligase, enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

Positional Isomers

- 1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol hydrochloride (CAS: N/A, MW: 241.76 g/mol):

This isomer differs in the substitution pattern: the piperidin-3-yl group is attached to the phenyl ring at the 4-position. The altered spatial arrangement impacts receptor binding affinity and metabolic stability. It is used in pharmaceuticals and agrochemicals, with a purity of 97% .

Functional Group Variations

- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride (CAS: 1198286-35-9): Replaces the ethanol group with methanol, reducing hydrophilicity. This derivative is employed in material science due to its compact structure and ease of functionalization .

- 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol (QV-2785, CAS: 1699407-61-8):

Features an isopropyl group on the piperidine nitrogen, increasing lipophilicity. This modification enhances blood-brain barrier penetration, making it relevant for CNS drug development .

Pharmacologically Active Derivatives

- 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS: 913634-46-5):

Introduces a urea moiety, enabling hydrogen bonding with biological targets. This compound is explored for kinase inhibition and antidiabetic applications . - 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one :

Contains methoxyphenyl and acetyl groups, demonstrating antimicrobial and anti-inflammatory activities. The acetyl group facilitates metabolic stability .

Structural and Functional Data

Table 1. Key Properties of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol Hydrochloride and Analogs

Biological Activity

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride, also known by its CAS number 2256054-71-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and neuropharmacological effects, supported by various studies and case analyses.

The chemical formula of this compound is C₁₃H₁₉NO·ClH. It is typically stored in a refrigerator to maintain stability. The compound features a piperidine ring, which is known for its diverse biological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of piperidine derivatives, including this compound.

Research Findings

-

In Vitro Studies :

- A study demonstrated that related piperidine compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/mL .

- The specific compound was not directly tested in these studies but is part of a broader class of piperidine derivatives that exhibited promising results against various bacterial strains.

- Table of Antibacterial Activity :

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2,6-Dipiperidino-1,4-dibromobenzene | Staphylococcus aureus | 32 |

| 2,4,6-Tripyrrolidinochlorobenzene | Escherichia coli | 64 |

| This compound | Not directly tested | N/A |

Antifungal Activity

The antifungal potential of piperidine derivatives has also been explored.

Findings

- Compounds similar to this compound have shown activity against Candida albicans, with MIC values indicating effective inhibition at concentrations ranging from 3.125 to 100 mg/mL .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been a focal point in research.

Case Studies

- Histamine H3 Receptor Antagonism :

- Table of Neuropharmacological Activity :

| Compound Name | Receptor Type | Affinity (pKi) |

|---|---|---|

| Piperidine Derivative A | H3 Receptor | 7.9 |

| Piperidine Derivative B | H3 Receptor | 7.6 |

| This compound | Not directly tested | N/A |

Toxicity and Safety Profile

According to safety data sheets, while the compound may cause eye irritation upon contact, there is no evidence suggesting chronic toxicity or endocrine disruption from standard exposure levels .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1-(3-(Piiperidin-4-yl)phenyl)ethan-1-ol hydrochloride in laboratory settings?

- Methodological Answer : Follow GHS-compliant protocols for personal protective equipment (PPE), including gloves, lab coats, and eye protection. Store the compound in a cool, dry environment (<25°C) in tightly sealed containers to prevent moisture absorption . In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention if irritation persists . For inhalation exposure, relocate to fresh air and monitor for respiratory distress .

Q. How can researchers synthesize 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride, and what are common intermediates?

- Methodological Answer : A typical route involves Friedel-Crafts alkylation of 3-bromophenylpiperidine followed by reduction of the ketone intermediate (e.g., using NaBH4). Key intermediates include 1-(3-bromophenyl)piperidin-4-yl-ethanone, which is purified via recrystallization . Reaction optimization may require adjusting stoichiometry (1.2–1.5 eq of reducing agents) and temperature (0–5°C for sensitive steps) .

Q. What regulatory standards apply to this compound in preclinical research?

- Methodological Answer : Compliance with EC No. 1907/2006 (REACH) and EC No. 1272/2008 (CLP) is mandatory. Document purity (>95% by HPLC), batch-specific impurity profiles, and stability data (e.g., 6-month accelerated testing at 40°C/75% RH) for regulatory submissions .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Common impurities include residual piperidine derivatives (e.g., 1-(3-(piperidin-4-yl)phenyl)ethanone) and byproducts from incomplete reduction. Quantify using external calibration curves with reference standards (e.g., LGC Standards’ impurity markers) .

| Impurity Name | Retention Time (min) | Detection Limit (ppm) |

|---|---|---|

| 1-(3-(Piperidin-4-yl)phenyl)ethanone | 12.3 | 50 |

| Diphenyl(piperidin-4-yl)methanol | 15.8 | 30 |

Q. What computational approaches are suitable for predicting the pharmacological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against GPCR targets (e.g., serotonin receptors) using the compound’s 3D structure (PubChem CID: [retrieve from database]). Optimize force field parameters (AMBER or CHARMM) to account for protonation states of the piperidine moiety at physiological pH . Validate predictions with in vitro binding assays (IC50 determination via radioligand displacement) .

Q. How does structural modification of the piperidine ring affect the compound’s pharmacokinetic properties?

- Methodological Answer : Introduce methyl or fluorine substituents at the 4-position of the piperidine ring to modulate lipophilicity (logP) and blood-brain barrier penetration. Assess metabolic stability using liver microsome assays (e.g., rat/human CYP450 isoforms) and compare half-life (t1/2) values via LC-MS/MS . For example:

- 4-Methylpiperidine analog : 20% increase in t1/2 (human microsomes) due to reduced CYP3A4 metabolism.

- 4-Fluoropiperidine analog : 15% higher logP but faster renal clearance .

Q. What spectroscopic techniques are recommended for characterizing this compound’s solid-state forms?

- Methodological Answer : Combine X-ray powder diffraction (XRPD) to identify polymorphs (e.g., Form I vs. Form II) and differential scanning calorimetry (DSC) to monitor thermal transitions (melting point ~210–215°C with decomposition). FT-IR (ν = 3300 cm⁻¹ for O-H stretch) and solid-state NMR (13C CP/MAS) confirm hydrogen bonding patterns .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Re-evaluate solubility in buffered solutions (pH 1.2–7.4) using shake-flask methods with HPLC quantification. For example:

- Reported solubility in water : 5–10 mg/mL (pH 7.0).

- Observed variability : Likely due to hydrate formation. Use dynamic vapor sorption (DVS) to assess hygroscopicity and control humidity during testing .

Q. What strategies resolve conflicting bioactivity results across cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media, and incubation time). For inconsistent IC50 values in serotonin receptor assays:

- Use a reference agonist (e.g., 8-OH-DPAT) to normalize response curves.

- Validate target engagement via Western blot (e.g., ERK phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.